molecular formula C11H7FN2O B3348091 Methanone, (2-fluorophenyl)-3-pyridazinyl- CAS No. 154419-47-3

Methanone, (2-fluorophenyl)-3-pyridazinyl-

Cat. No.: B3348091
CAS No.: 154419-47-3
M. Wt: 202.18 g/mol
InChI Key: PUUAQTQVRFKFPQ-UHFFFAOYSA-N
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Description

Methanone, (2-fluorophenyl)-3-pyridazinyl- is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of the fluorophenyl group adds unique properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-fluorophenyl)-3-pyridazinyl- typically involves the reaction of 2-fluorobenzoyl chloride with 3-pyridazinylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of Methanone, (2-fluorophenyl)-3-pyridazinyl- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-fluorophenyl)-3-pyridazinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methanone, (2-fluorophenyl)-3-pyridazinyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methanone, (2-fluorophenyl)-3-pyridazinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-fluorophenyl)-3-pyridazinyl- is unique due to its specific combination of a fluorophenyl group and a pyridazinyl core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(2-fluorophenyl)-pyridazin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-9-5-2-1-4-8(9)11(15)10-6-3-7-13-14-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUAQTQVRFKFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447663
Record name Methanone, (2-fluorophenyl)-3-pyridazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154419-47-3
Record name Methanone, (2-fluorophenyl)-3-pyridazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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